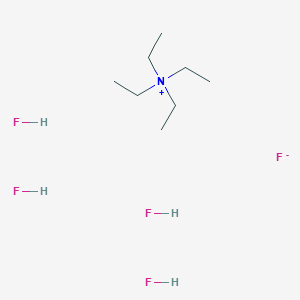

Tetraethylammonium Fluoride Tetrahydrofluoride

Description

Properties

IUPAC Name |

tetraethylazanium;fluoride;tetrahydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.5FH/c1-5-9(6-2,7-3)8-4;;;;;/h5-8H2,1-4H3;5*1H/q+1;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANODKKTYHRYRDA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.F.F.F.F.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472894 | |

| Record name | Tetraethylammonium Fluoride Tetrahydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145826-81-9 | |

| Record name | Tetraethylammonium Fluoride Tetrahydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium Fluoride Tetrahydrofluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetraethylammonium Fluoride Tetrahydrofluoride

This technical guide provides a comprehensive overview of the synthesis, characterization, and safe handling of tetraethylammonium fluoride tetrahydrofluoride, [(

Introduction: The Unique Role of Polyhydrofluoride Salts in Modern Chemistry

Quaternary ammonium polyhydrofluoride salts are a class of reagents that offer a unique combination of properties: a high concentration of fluoride ions, solubility in organic solvents, and tunable reactivity. Among these, tetraethylammonium fluoride tetrahydrofluoride, also known as tetraethylammonium polyhydrofluoride, is a noteworthy compound. The tetraethylammonium cation, with its moderate steric bulk and lack of β-hydrogens susceptible to Hofmann elimination, imparts stability and solubility in a range of organic media. The tetrahydrofluoride anion, a complex of hydrogen fluoride and a fluoride ion, serves as a potent yet manageable source of fluoride for a variety of chemical transformations.

This guide will elucidate the synthesis of this compound, detail its characterization through modern analytical techniques, and provide essential safety protocols for its handling. The causality behind experimental choices will be explained to provide a deeper understanding of the underlying chemistry.

Synthesis of Tetraethylammonium Fluoride Tetrahydrofluoride

The synthesis of tetraethylammonium fluoride tetrahydrofluoride is not as widely documented as that of its tetramethylammonium or tetrabutylammonium analogs. However, a robust synthetic strategy can be devised based on the well-established principles of acid-base neutralization reactions involving quaternary ammonium hydroxides and hydrofluoric acid. The key to synthesizing the tetrahydrofluoride salt lies in controlling the stoichiometry of the reactants.

Synthetic Principle: Acid-Base Neutralization

The fundamental principle involves the reaction of a strong base, tetraethylammonium hydroxide ([(

Experimental Protocol: Synthesis of [( ]F·4HF

Warning: This procedure involves the use of hydrofluoric acid, which is extremely corrosive and toxic. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a lab coat, must be worn. An HF-specific calcium gluconate gel must be readily available as a first-aid measure in case of skin contact.

Materials:

-

Tetraethylammonium hydroxide (aqueous solution, e.g., 25 wt%)

-

Hydrofluoric acid (aqueous solution, e.g., 49 wt%)

-

Deionized water

-

Polyethylene or Teflon labware (beakers, stirring rods, funnels)

Procedure:

-

Stoichiometric Calculation: Accurately determine the molar amount of tetraethylammonium hydroxide in the starting solution. Calculate the required molar amount of hydrofluoric acid to achieve a 1:5 molar ratio of [(

]OH to HF. This ratio provides the necessary excess of HF to form the F(HF)₄⁻ anion. -

Reaction Setup: In a polyethylene or Teflon beaker, place the pre-calculated amount of the aqueous tetraethylammonium hydroxide solution. Cool the beaker in an ice-water bath to manage the exothermic nature of the neutralization reaction.

-

Addition of Hydrofluoric Acid: Slowly and with constant stirring, add the calculated amount of hydrofluoric acid to the cooled tetraethylammonium hydroxide solution. The addition should be dropwise to maintain a low reaction temperature and prevent the formation of aerosols.

-

Concentration: Once the addition is complete, remove the ice bath and allow the solution to reach room temperature. The resulting solution is then concentrated under reduced pressure to remove excess water. It is crucial to avoid excessive heating, which could lead to the decomposition of the product. A rotary evaporator with a water bath temperature not exceeding 40-50 °C is recommended.

-

Isolation and Storage: The final product is a colorless to light yellow clear liquid.[1] It should be stored in a tightly sealed polyethylene or Teflon container to prevent the absorption of moisture and reaction with glass.

Causality of Experimental Choices:

-

Polyethylene/Teflon Labware: Hydrofluoric acid readily reacts with silica in glass, making standard laboratory glassware unsuitable. The use of HF-resistant polymers is mandatory.

-

Controlled Temperature: The neutralization reaction is highly exothermic. Cooling the reaction vessel prevents boiling and the release of hazardous HF vapors.

-

Stoichiometric Excess of HF: The formation of the tetrahydrofluoride anion is an equilibrium process. A significant excess of HF is required to shift the equilibrium towards the desired F(HF)₄⁻ species.

Caption: Workflow for the synthesis of tetraethylammonium fluoride tetrahydrofluoride.

Characterization of Tetraethylammonium Fluoride Tetrahydrofluoride

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of tetraethylammonium fluoride tetrahydrofluoride.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetraethylammonium cation. A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) would be observed. The integration of these signals should be in a 3:2 ratio.

-

¹³C NMR: The carbon NMR spectrum will display two distinct signals corresponding to the methyl and methylene carbons of the tetraethylammonium cation.

-

¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for identifying the tetrahydrofluoride anion. The spectrum is anticipated to show a broad signal due to the rapid exchange of fluorine atoms and protons within the F(HF)₄⁻ complex. The chemical shift will be indicative of a hydrogen-bonded fluoride species.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can provide valuable information about the vibrational modes of the tetraethylammonium cation and the polyhydrofluoride anion.

-

C-H Stretching and Bending: Strong absorption bands corresponding to the C-H stretching and bending vibrations of the ethyl groups will be present in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively.

-

N-C Stretching: Vibrations associated with the N-C bonds of the quaternary ammonium cation are also expected.

-

F-H and F···H Vibrations: Broad and intense absorption bands in the low-frequency region (typically below 1800 cm⁻¹) are characteristic of the F-H stretching and F···H hydrogen bonding vibrations within the polyhydrofluoride anion.

Thermal Analysis

-

TGA: TGA would reveal the decomposition temperature and any mass loss associated with the evolution of HF gas.

-

DSC: DSC can be used to determine melting points and other thermal transitions.

Quantitative Data Summary

| Property | Expected Value/Observation | Reference |

| Molecular Formula | C₈H₂₄F₅N | [3] |

| Molecular Weight | 229.28 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Purity | >97.0% | [1] |

| ¹H NMR | Triplet (-CH₃), Quartet (-CH₂-) | General chemical principles |

| ¹⁹F NMR | Broad signal for F(HF)₄⁻ | General chemical principles |

| FT-IR | Broad F-H and F···H stretching bands | General chemical principles |

Safety and Handling

Tetraethylammonium fluoride tetrahydrofluoride is a hazardous substance and must be handled with extreme caution.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

-

Acute Toxicity, Oral (Category 2): Fatal if swallowed.[3]

-

Acute Toxicity, Dermal (Category 2): Fatal in contact with skin.[3]

-

Acute Toxicity, Inhalation (Category 2): Fatal if inhaled.[3]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[3]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[3]

-

Corrosive to Metals (Category 1): May be corrosive to metals.[3]

Personal Protective Equipment (PPE) and Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood.

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile).

-

Eye and Face Protection: Use chemical safety goggles and a full-face shield.

-

Skin and Body Protection: Wear a chemical-resistant lab coat or apron.

-

Emergency Procedures: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. Have calcium gluconate gel available for treating skin exposure to fluoride ions.

Sources

Navigating the Frontier of Fluorination: A Technical Guide to the Solubility of Tetraethylammonium Fluoride Tetrahydrofluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Unique Fluorinating Agent

Tetraethylammonium fluoride tetrahydrofluoride (TEAF·4HF) is a significant, albeit challenging, reagent in modern organic synthesis. As a source of nucleophilic fluoride, its utility in the synthesis of fluorinated compounds—a cornerstone of pharmaceutical and agrochemical development—is of great interest. Unlike its simpler tetraalkylammonium fluoride counterparts, the presence of the tetrahydrofluoride moiety ([F(HF)₄]⁻) imparts unique characteristics, notably high fluoride content and a complex reactivity profile. However, a comprehensive understanding of its behavior in various organic media is paramount to its effective and safe application. This guide provides an in-depth exploration of the solubility of TEAF·4HF, offering a framework for solvent selection, experimental design, and safety protocols. Due to the limited direct literature on TEAF·4HF, this guide synthesizes information from closely related and well-studied analogues, namely tetramethylammonium fluoride (TMAF) and tetrabutylammonium fluoride (TBAF), to provide a robust predictive framework.

The Physicochemical Landscape of Tetraethylammonium Fluoride Tetrahydrofluoride

TEAF·4HF is a quaternary ammonium salt with the chemical formula [(C₂H₅)₄N]⁺[F(HF)₄]⁻. Its structure, comprising a bulky, lipophilic tetraethylammonium cation and a polyhydrofluoride anion, dictates its solubility and reactivity. The large organic cation contributes to its solubility in organic solvents by reducing the lattice energy of the salt compared to inorganic fluorides like potassium fluoride.[1][2] The tetrahydrofluoride anion is a complex species where hydrogen bonds play a crucial role. This complex anion serves as a reservoir of fluoride ions and hydrogen fluoride, influencing both the reagent's nucleophilicity and its potential for side reactions.

Key Properties of TEAF·4HF:

| Property | Value | Source |

| Molecular Formula | C₈H₂₄F₅N | [3] |

| Molecular Weight | 229.28 g/mol | [3] |

| Appearance | Typically a crystalline solid | General Knowledge |

| Hazards | Fatal if swallowed, in contact with skin, or if inhaled; causes severe skin burns and eye damage.[3] |

Solubility Profile in Organic Solvents: A Predictive Approach

The solubility of tetraalkylammonium fluorides is a delicate interplay of several factors:

-

Solvent Polarity: Higher polarity generally favors the dissolution of ionic compounds.

-

Protic vs. Aprotic Nature: Protic solvents can hydrogen bond with the fluoride anion, which can stabilize the dissolved ions but may also reduce the "nakedness" and therefore the reactivity of the fluoride.

-

Cation Size: Larger, more lipophilic cations (like tetrabutylammonium) tend to enhance solubility in less polar organic solvents compared to smaller cations (like tetramethylammonium).[2]

-

The Tetrahydrofluoride Moiety: The [F(HF)₄]⁻ anion is capable of extensive hydrogen bonding, which will significantly influence its interaction with different solvent types.

Table of Predicted Solubilities of TEAF·4HF in Common Organic Solvents:

| Solvent Class | Solvent | Predicted Solubility | Rationale and Potential Reactivity |

| Polar Protic | Methanol (MeOH) | High | TMAF is highly soluble in polar protic solvents.[1] The solvent's ability to form hydrogen bonds will effectively solvate both the cation and the complex anion. |

| Ethanol (EtOH) | High | Similar to methanol, ethanol is expected to be a good solvent. | |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate to High | TBAF is soluble in acetonitrile.[4] However, TMAF is known to react with acetonitrile, causing dimerization of the solvent.[1] Caution is advised, especially at elevated temperatures. |

| Dimethylformamide (DMF) | Moderate to High | TMAF has particular solubility in DMF, forming intimate ion pairs.[1] It can also deprotonate DMF at higher temperatures.[1] Similar reactivity is possible with TEAF·4HF. | |

| Dimethyl Sulfoxide (DMSO) | Moderate to High | Similar to DMF, TMAF is soluble in DMSO but can react with it at temperatures above 100 °C.[1] TBAF is also soluble in DMSO.[4] | |

| Tetrahydrofuran (THF) | Low to Moderate | TMAF has negligible solubility in THF,[1] while TBAF is commercially available as a 1M solution in THF.[5] The larger ethyl groups in TEAF·4HF may impart some solubility in THF. | |

| Halogenated | Dichloromethane (DCM) | Low to Moderate | TMAF is known to undergo halogen exchange with dichloromethane.[1] A similar reaction is highly probable with TEAF·4HF, making it a reactive rather than an inert solvent. |

| Chloroform (CHCl₃) | Low to Moderate | TMAF reacts rapidly with chloroform.[1] Due to this high reactivity, chloroform is not a recommended solvent. | |

| Apolar | Hexane | Negligible | Tetraalkylammonium fluorides generally exhibit poor solubility in apolar solvents.[1] |

| Toluene | Negligible | Similar to hexane, apolar aromatic solvents are unlikely to be effective.[1] |

Experimental Determination of Solubility: A Practical Workflow

For applications requiring precise knowledge of TEAF·4HF solubility, experimental determination is necessary. The following gravimetric method is a reliable and straightforward approach.[2]

Diagram of the Gravimetric Solubility Determination Workflow

Caption: Gravimetric method for solubility determination.

Step-by-Step Experimental Protocol

-

Preparation of the Saturated Solution:

-

Add an excess of solid TEAF·4HF to a known volume of the desired organic solvent in a sealed, airtight container.

-

Place the container in a temperature-controlled shaker or stirrer and agitate for an extended period (24-48 hours is recommended) to ensure equilibrium is reached.

-

-

Separation of the Solid and Liquid Phases:

-

Carefully remove the container from the shaker. Allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the sample and draw off the supernatant or filter the solution through a syringe filter compatible with the solvent. It is crucial to perform this step quickly to minimize solvent evaporation.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry vial (W₁).

-

Transfer a precise volume of the clear, saturated solution into the pre-weighed vial and weigh it again (W₂).

-

Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a temperature that will not cause decomposition of the TEAF·4HF).

-

Once the solvent is completely removed, weigh the vial containing the dried TEAF·4HF (W₃).

-

-

Calculation of Solubility:

-

Mass of the dissolved TEAF·4HF = W₃ - W₁

-

Mass of the solvent = W₂ - W₃

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

-

Reactivity and Stability in Organic Solvents: A Critical Consideration

The high basicity and nucleophilicity of the fluoride anion, particularly in the form of TEAF·4HF, means that the choice of solvent is not merely a matter of solubility but also of chemical compatibility. As observed with TMAF, TEAF·4HF is expected to be reactive towards certain organic solvents.[1]

Diagram of Potential Solvent Reactivity Pathways

Caption: Potential reactivity of TEAF·4HF with common organic solvents.

Key Reactivity Considerations:

-

Acetonitrile: The fluoride ion can deprotonate acetonitrile, leading to its dimerization.[1] This reaction is often indicated by a yellowing of the solution.

-

DMF and DMSO: While good solvents, they can be deprotonated by strong bases like tetraalkylammonium fluorides at elevated temperatures, leading to decomposition.[1]

-

Halogenated Solvents: Solvents like dichloromethane and chloroform can undergo halogen exchange reactions with fluoride ions.[1] These solvents should generally be avoided unless this reactivity is intended.

-

Protic Solvents: While offering good solubility, protic solvents like alcohols can form strong hydrogen bonds with the fluoride anion, potentially reducing its nucleophilicity.

Safety and Handling of Tetraethylammonium Fluoride Tetrahydrofluoride

TEAF·4HF is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood.[3]

Essential Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6][7]

-

Handling: Avoid inhalation of dust or fumes. Prevent contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[7] The compound is hygroscopic and air-sensitive.

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[6][8]

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[7]

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[7]

-

Inhalation: Move to fresh air and seek urgent medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek urgent medical attention.[7]

-

Conclusion and Future Outlook

Tetraethylammonium fluoride tetrahydrofluoride presents both opportunities and challenges for synthetic chemists. Its high fluoride content makes it an attractive reagent, but its solubility and reactivity are critical parameters that must be carefully considered. While direct data for TEAF·4HF is scarce, a predictive understanding based on its analogues provides a solid foundation for its use. Future work should focus on generating precise quantitative solubility data for TEAF·4HF in a range of organic solvents and thoroughly characterizing its reactivity profile. Such data will be invaluable for the rational design of synthetic routes and the safe and effective implementation of this potent fluorinating agent in the development of new chemical entities.

References

-

Perna, F. M., et al. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Catalysts, 12(2), 233. [Link]

-

Loba Chemie. (2022). TETRABUTYLAMMONIUM FLUORIDE 1M SOLUTION IN THF Safety Data Sheet. [Link]

-

PubChem. (n.d.). Tetraethylammonium Fluoride Tetrahydrofluoride. National Center for Biotechnology Information. [Link]

-

ChemBK. (2024). Tetraethylammonium fluoride hydrate. [Link]

-

Tyman, J. H. P., & Bruce, I. (1989). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Analytica Chimica Acta, 219, 257-264. [Link]

-

Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. Molecules, 15(4), 2835-2843. [Link]

-

ResearchGate. (2014). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures?. [Link]

-

ResearchGate. (2025). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. [Link]

-

Organic Chemistry Portal. (n.d.). Ionic Liquids. [Link]

-

DORAS | DCU Research Repository. (n.d.). Organic Synthesis in Ionic Liquids. [Link]

-

University of Notre Dame. (2016). SAFETY ALERT: Chemical Spill on Lab Bench. [Link]

-

ResearchGate. (2025). Dissolution and Gelation of Cellulose in TBAF/DMSO Solutions: The Roles of Fluoride Ions and Water. [Link]

-

ResearchGate. (2025). Study of the reaction of dichloromethane with hydrogen fluoride in the presence of antimony chlorofluorides. [Link]

-

National Institutes of Health. (n.d.). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. [Link]

-

ResearchGate. (2025). Solubility of KF in four organic solvents and thermodynamic dissolution functions. [Link]

-

National Institutes of Health. (n.d.). On the Solubility and Stability of Polyvinylidene Fluoride. [Link]

-

ResearchGate. (2025). Application of the solvent dimethyl sulfoxide/tetrabutyl-ammonium fluoride trihydrate as reaction medium for the homogeneous acylation of Sisal cellulose. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tetraethylammonium Fluoride Tetrahydrofluoride | C8H24F5N | CID 11790998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 429-41-4: Tetrabutylammonium fluoride | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. lobachemie.com [lobachemie.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

"thermal stability of tetraethylammonium fluoride tetrahydrofluoride"

An In-Depth Technical Guide to the Thermal Stability of Tetraethylammonium Fluoride Tetrahydrofluoride

Prepared by: Gemini, Senior Application Scientist

Abstract

Tetraethylammonium fluoride tetrahydrofluoride, systematically referred to as tetraethylammonium polyhydrofluoride (Et₄NF·4HF), is a potent fluorinating agent utilized in specialized chemical synthesis. Its efficacy is intrinsically linked to its chemical nature as a source of highly active fluoride ions solvated by hydrogen fluoride. However, the very characteristics that make it a powerful reagent also present significant challenges related to its thermal stability. This guide provides a comprehensive technical analysis of the thermal behavior of Et₄NF·4HF, intended for researchers, chemists, and drug development professionals. We will deconstruct the compound's stability by examining its constituent ions, predict its multi-stage decomposition pathway, and provide detailed, safety-driven experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The central thesis is that the thermal decomposition is not a single event but a sequential process initiated by the loss of hydrogen fluoride, followed by the characteristic decomposition of the tetraethylammonium cation via the Hofmann elimination mechanism.

Introduction to Tetraethylammonium Fluoride Tetrahydrofluoride (Et₄NF·4HF)

Tetraethylammonium fluoride tetrahydrofluoride is an ionic liquid and a member of the quaternary ammonium polyhydrofluoride salt family. Its structure consists of a tetraethylammonium cation, [(CH₃CH₂)₄N]⁺, and a complex polyhydrofluoride anion, which in this stoichiometry is best represented as [F(HF)₄]⁻. The true power of this reagent lies in the nature of the anion; the fluoride ion is highly solvated by hydrogen fluoride molecules through strong hydrogen bonds, rendering it an extremely reactive, or "naked," fluoride source for nucleophilic fluorination reactions.[1]

Understanding the thermal limits of Et₄NF·4HF is paramount for its safe storage, handling, and application. Uncontrolled thermal decomposition can lead to a rapid pressure increase in sealed vessels and the release of highly corrosive and toxic gases, posing a significant risk to personnel and equipment. This guide establishes a framework for predicting and analyzing this behavior.

The Mechanistic Pillars of Thermal Decomposition

The thermal degradation of Et₄NF·4HF is governed by the distinct chemical properties of its cation and anion. The process is best understood as a multi-stage event, with each stage dominated by a specific chemical transformation.

The Tetraethylammonium (TEA) Cation: A Classic Case of Hofmann Elimination

The tetraethylammonium cation, like many quaternary ammonium compounds with β-hydrogens, primarily decomposes via the Hofmann elimination pathway.[2][3] This E2-type reaction is facilitated by a strong base, which abstracts a β-hydrogen from one of the ethyl groups. The highly basic fluoride anion (F⁻) is perfectly suited for this role.[4]

The mechanism proceeds as follows:

-

The fluoride anion acts as a base, abstracting a proton from the carbon atom beta to the nitrogen center.

-

Simultaneously, the C-N bond cleaves, and the electron pair from the C-H bond forms a new π-bond.

-

The products are a neutral tertiary amine (triethylamine), an alkene (ethylene), and hydrogen fluoride.

-

Expected Products: Triethylamine (Et₃N) and Ethylene (CH₂=CH₂)[5]

Studies on related salts, such as tetraethylammonium tetrafluoroborate, confirm that Hofmann elimination is the dominant decomposition route.[6] The temperature range for the decomposition of the TEA cation is reported to be in the region of 200-350°C, although this can be influenced by the surrounding chemical matrix.[5]

The Tetrahydrofluoride Anion: Release of Volatile Hydrogen Fluoride

The [F(HF)₄]⁻ anion is a complex held together by hydrogen bonds. As thermal energy is applied, these relatively weak interactions are overcome, leading to the sequential dissociation and volatilization of hydrogen fluoride (HF) molecules. This process is analogous to the thermal decomposition of other polyhydrofluoride salts like ammonium bifluoride (NH₄F·HF), which are known to release HF gas upon heating.[7] This initial mass loss is an endothermic process, as energy is required to break the hydrogen bonds and vaporize the HF.

The Predicted Two-Stage Decomposition Pathway

Based on the chemistry of the individual ions, a two-stage decomposition pathway for Et₄NF·4HF is the most logical prediction:

-

Stage 1: Desolvation/Dehydrofluorination. Upon initial heating, the compound will release the four loosely bound molecules of hydrogen fluoride. This will be observed as a significant mass loss in TGA and an endothermic event in DSC.

-

Stage 2: Cation Decomposition. Once the majority of the HF has been removed, the remaining tetraethylammonium fluoride (Et₄NF) will undergo thermal decomposition via Hofmann elimination. This is expected to be an exothermic process occurring at a higher temperature, resulting in a second distinct mass loss corresponding to the release of ethylene and triethylamine.

The logical flow of this predicted decomposition is visualized below.

Caption: Predicted two-stage thermal decomposition pathway of Et₄NF·4HF.

Core Experimental Protocols for Thermal Analysis

To validate the predicted decomposition pathway and quantify the thermal stability, a combination of Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) and Differential Scanning Calorimetry (DSC) is required.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

TGA-MS is the cornerstone technique for this analysis. It provides quantitative data on mass changes as a function of temperature while simultaneously identifying the chemical nature of the evolved gases.

Experimental Protocol: TGA-MS Analysis

-

Safety First: Due to the release of highly corrosive and toxic HF gas, this entire procedure must be performed in a well-ventilated fume hood. Full personal protective equipment (PPE), including an acid-resistant lab coat, safety goggles, a face shield, and HF-resistant gloves (e.g., nitrile or neoprene), is mandatory.[8][9]

-

Instrument Preparation: Ensure the TGA instrument and the heated transfer line to the mass spectrometer are clean, leak-tight, and have been purged with an inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes.

-

Crucible Selection: Use a platinum or ceramic (alumina) crucible. Do not use quartz or glass crucibles , as they will be etched by the evolved hydrogen fluoride.

-

Sample Preparation: Inside the fume hood, carefully weigh 3-5 mg of Et₄NF·4HF into the tared crucible. Handle the material expeditiously to minimize atmospheric moisture absorption.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.[10]

-

Maintain the inert gas flow throughout the experiment.

-

-

Mass Spectrometer Setup:

-

Set the MS to scan a mass-to-charge (m/z) range of 10-150 amu.

-

Monitor for key ion fragments to identify the evolved gases:

-

HF: m/z = 20 (HF⁺)

-

Ethylene: m/z = 28 (C₂H₄⁺), 27 (C₂H₃⁺)

-

Triethylamine: m/z = 101 (M⁺), 86 ([M-CH₃]⁺), 58 ([M-C₂H₅N]⁺)

-

-

-

Data Analysis: Correlate the mass loss steps observed in the TGA curve with the corresponding ion currents from the MS to definitively assign decomposition products to each stage.

The workflow for a robust TGA-MS experiment is outlined below.

Caption: Recommended workflow for TGA-MS analysis of Et₄NF·4HF.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of thermal transitions like melting, crystallization, and decomposition (endothermic or exothermic).

Experimental Protocol: DSC Analysis

-

Safety & PPE: All safety precautions outlined for the TGA-MS protocol apply equally here.

-

Crucible Selection: Use hermetically sealed aluminum or, preferably, gold-plated stainless steel crucibles designed to contain corrosive volatiles and prevent instrument damage.

-

Sample Preparation: Inside a fume hood, weigh 1-3 mg of Et₄NF·4HF into the crucible bottom. Immediately seal the crucible using a press.

-

Thermal Program:

-

Place the sealed sample crucible and an identical, empty sealed reference crucible into the DSC cell.

-

Equilibrate at a sub-ambient temperature (e.g., 0°C) to observe any low-temperature phase transitions.

-

Ramp the temperature from 0°C to 400°C at 10°C/min under a nitrogen purge gas.

-

-

Data Analysis:

-

Identify endothermic peaks, which may correspond to melting or the energy-intensive release of HF.

-

Identify exothermic peaks, which typically correspond to decomposition reactions like the Hofmann elimination.

-

Summary of Expected Thermal Events

The following table summarizes the predicted events, temperature ranges, and analytical signatures for the thermal analysis of Et₄NF·4HF.

| Thermal Event Stage | Predicted Temperature Range (°C) | Analytical Technique | Expected Observation | Evolved Products (Identified by MS) |

| 1: Dehydrofluorination | 80 - 200 | TGA | Significant mass loss (~36% of total mass) | Hydrogen Fluoride (HF) |

| DSC | Broad endothermic peak | |||

| 2: Hofmann Elimination | 200 - 350[5] | TGA | Second major mass loss (~64% of total mass) | Ethylene (C₂H₄), Triethylamine (Et₃N) |

| DSC | Sharp exothermic peak |

Critical Safety and Handling Considerations

The primary hazard associated with the thermal analysis of Et₄NF·4HF is the evolution of hydrogen fluoride (HF) gas . HF is extremely corrosive, toxic upon inhalation, and can cause severe, delayed-onset chemical burns to the skin and eyes.[8]

-

Ventilation: All work must be conducted within a certified chemical fume hood specifically rated for use with HF if possible.

-

Personal Protective Equipment (PPE):

-

Emergency Preparedness: An eyewash station, safety shower, and a readily accessible tube of calcium gluconate gel (for treating HF skin exposure) must be available in the immediate work area. All personnel must be trained in its proper use before beginning any experiment.

-

Waste Disposal: All contaminated materials (crucibles, gloves, etc.) must be disposed of as hazardous waste according to institutional guidelines.

Conclusion

References

- Bourgeat-Lami, E., Di Renzo, F., Fajula, F., Mutin, P. H., & Des Courieres, T. (1992). Mechanism of the thermal decomposition of tetraethylammonium in zeolite β. The Journal of Physical Chemistry, 96(9), 3807–3811.

- Cao, Y., & Mu, T. (2014). Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664.

-

Chemistry LibreTexts. (2019). 25.12 Hofmann Elimination. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 22.4 Hofmann Elimination and Cope Elimination. Retrieved from [Link]

- Gómez, S., & Di Vayra, G. (2017). Synthesis, Crystal Structure and Thermal Behaviour of a New Threedimensional Hybrid Fluoride Framework with Mixed Valence: (Fe2+/Fe3+). Chemical Science Journal, 8(3).

-

Hofmann Elimination. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Hofmann Elimination. (n.d.). BYJU'S. Retrieved from [Link]

- Laina, D., Al-Amin, M., & Horvath, J. M. (2021). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Organic & Biomolecular Chemistry, 19(3), 564–574.

- Nir-El, Y., & Nir, S. (2001). Thermal analysis of tetraethylammonium and benzyltrimethylammonium montmorillonites. Journal of Thermal Analysis and Calorimetry, 65(3), 857–867.

- Prasad, M., & Sudhakarbabu, K. (2014). Thermal decomposition of tetraethyl ammonium tetrafluoroborate. Journal of Thermal Analysis and Calorimetry, 115(2), 1549–1554.

- Schimler, S. D., Roth, P. C., & Sanford, M. S. (2017). Synthesis, Characterization, and Reactivity of Thermally Stable Anhydrous Quaternary Ammonium Fluorides. Organic Letters, 19(11), 3039–3042.

-

The Hofmann Elimination. (n.d.). Chemistry Steps. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.

- Van der Poel, W., et al. (2021). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. Industrial & Engineering Chemistry Research, 60(30), 11138-11148.

- Z.I. Kurbakova, E. G., & Z.I. Kurbakova, E. G. (1987). The Thermal Decomposition of Tetraalkylammonium pertechnetates 1987 Engl transl. Zhurnal Neorganicheskoj Khimii, 32(1), 153-156.

- Zhang, W., et al. (2020). Non-Aqueous Binary and Ternary nHF·Base Fluoride Reagents: Characterization of Structure, Properties, and Reactivity. Journal of the American Chemical Society, 142(22), 10094-10103.

-

Anquan Chemical. (2026). What are the safety precautions when handling organic salts? Retrieved from [Link]

-

VelocityEHS. (2015). Safety with Salt – Sodium Chloride Safety Information. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. What are the safety precautions when handling organic salts? - Blog - Anquan Chemical [zbaqchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Tetraethylammonium Fluoride Tetrahydrofluoride (Et₄NF·4HF) in Nucleophilic Fluorination

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties that can enhance bioavailability, metabolic stability, and target affinity.[1][2] Nucleophilic fluorination stands as a primary method for forging carbon-fluorine bonds.[3] This document provides a detailed technical guide on the application of Tetraethylammonium Fluoride Tetrahydrofluoride (Et₄NF·4HF), a liquid-form fluorinating agent, in nucleophilic substitution reactions. We will delve into the reagent's unique properties, contrasting it with other fluoride sources, and provide detailed, field-tested protocols for its use. A paramount emphasis is placed on the critical safety procedures required for handling this potent and hazardous reagent. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for efficient C-F bond formation.

The Reagent: Understanding Tetraethylammonium Fluoride Tetrahydrofluoride (Et₄NF·4HF)

Tetraethylammonium Fluoride Tetrahydrofluoride is a quaternary ammonium salt complexed with hydrogen fluoride. Unlike simple anhydrous or hydrated fluoride salts, its composition as a stable, liquid complex offers distinct advantages and challenges.

Chemical Properties:

| Property | Value | Source |

| Chemical Formula | C₈H₂₄F₅N or Et₄N⁺[F(HF)₄]⁻ | [4] |

| Molecular Weight | 229.28 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| CAS Number | 145826-81-9 | [5] |

The Critical Role of Hydrogen Fluoride

The defining feature of Et₄NF·4HF is the presence of four equivalents of hydrogen fluoride (HF). This is not a mere impurity or solvent; it is integral to the reagent's structure and reactivity. The fluoride ion (F⁻) is complexed by HF molecules, forming the tetrahydrofluoride anion, [F(HF)₄]⁻. This complexation has several profound effects:

-

Modulated Nucleophilicity and Basicity: A truly "naked" fluoride ion, as found in rigorously anhydrous tetraalkylammonium fluoride (TBAF), is exceptionally basic and reactive.[6] This high basicity can lead to undesired side reactions, such as elimination or substrate decomposition. The HF in Et₄NF·4HF acts as a buffer, tempering the basicity of the fluoride ion while maintaining sufficient nucleophilicity for substitution reactions.

-

Enhanced Solubility: The liquid nature of the reagent at room temperature simplifies handling and dispensing compared to hygroscopic solids like anhydrous tetramethylammonium fluoride (TMAF) or potassium fluoride (KF).[7][8]

-

Stabilization: Anhydrous TBAF is notoriously unstable and prone to Hofmann elimination.[7] The complexation with HF provides a stabilizing effect, affording the reagent a better shelf-life and thermal stability compared to its anhydrous counterparts.

Advantages and Limitations

Advantages:

-

Convenient Liquid Form: Easy to measure and dispense accurately.

-

High Fluoride Concentration: Delivers a high concentration of the active nucleophile.

-

Reduced Basicity: Less prone to base-mediated side reactions compared to anhydrous "naked" fluoride sources.

Limitations:

-

Extreme Toxicity: The presence of HF makes this reagent acutely toxic and highly corrosive. It is fatal if swallowed, inhaled, or in contact with skin.[4][5]

-

Corrosivity: Corrosive to standard glassware (silicates) over prolonged exposure. Reactions should be conducted in plastic (e.g., PFA, PTFE) or inert metal (e.g., Hastelloy) vessels where possible, especially at elevated temperatures.

-

Protic Nature: The reagent is a source of acid (HF), which can be incompatible with acid-sensitive functional groups.

Safety First: Mandatory Handling Protocols for Et₄NF·4HF

WARNING: Tetraethylammonium Fluoride Tetrahydrofluoride is acutely toxic, corrosive, and can cause severe burns that may not be immediately painful. All handling must be performed with extreme caution in a dedicated, well-ventilated chemical fume hood.

| Precaution Category | Specific Requirement | Rationale |

| Personal Protective Equipment (PPE) | - Body: Chemical-resistant apron or lab coat over full-length clothing. - Eyes: Tightly sealed chemical splash goggles and a full-face shield. - Gloves: Double-gloving is mandatory. Use a nitrile inner glove and a heavy-duty butyl or neoprene outer glove. - Respiratory: Use only in a certified chemical fume hood. | Prevents skin/eye contact with the highly corrosive and toxic liquid. HF can penetrate skin and cause deep tissue and bone damage.[4] |

| Engineering Controls | - Fume Hood: All operations (weighing, dispensing, reaction, quench) must occur inside a certified chemical fume hood with high flow rates. - Materials: Use plastic (polypropylene, PFA) or Teflon labware for handling and storage.[9] Avoid glass syringes and vessels for long-term use. | The reagent is corrosive and releases toxic HF vapor.[10] It will etch glass. |

| Emergency Procedures | - Spill Kit: A dedicated spill kit containing calcium gluconate gel and sodium bicarbonate (or other suitable neutralizing agent) must be immediately accessible. - First Aid: Calcium gluconate gel must be on hand for immediate application to any skin exposure after copious water washing. Seek immediate, specialized medical attention for any exposure.[10] | Calcium ions are the antidote for fluoride ion poisoning, sequestering the F⁻ that would otherwise bind to biological calcium. |

| Storage & Disposal | - Storage: Store in the original PFA bottle, tightly sealed, in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong acids, bases, and oxidizers).[5][9] - Disposal: Waste must be neutralized before disposal. Quench excess reagent slowly in a stirred, ice-cooled solution of calcium hydroxide or sodium bicarbonate. Dispose of as hazardous waste according to institutional guidelines. | Prevents accidental release and degradation. Neutralization is critical to prevent environmental contamination and reaction with other waste streams. |

Mechanism of Nucleophilic Fluorination

Nucleophilic fluorination with Et₄NF·4HF primarily follows two pathways, depending on the substrate: SN2 for aliphatic systems and Nucleophilic Aromatic Substitution (SNAr) for activated aromatic systems.

SNAr Mechanism

The SNAr reaction is a two-step addition-elimination process. It requires an aromatic ring substituted with a good leaving group (e.g., -Cl, -NO₂) and activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[8]

-

Nucleophilic Attack: The fluoride ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

Caption: General experimental workflow for nucleophilic fluorination.

Protocol 5.1: SNAr Fluorination of 2-chloro-5-nitro-pyridine

This protocol describes the conversion of an electron-deficient aryl chloride to its corresponding fluoride.

Materials:

-

2-chloro-5-nitropyridine (1.0 equiv)

-

Tetraethylammonium fluoride tetrahydrofluoride (1.5 equiv)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chloro-5-nitropyridine (e.g., 1.00 g, 6.31 mmol).

-

Solvent Addition: Add anhydrous DMSO (e.g., 20 mL) to dissolve the substrate.

-

Reagent Addition: While stirring under a positive pressure of nitrogen, slowly add Et₄NF·4HF (e.g., 2.17 g, 9.46 mmol, 1.5 equiv) via a plastic syringe over 5 minutes. Causality: Slow addition is necessary to control any initial exotherm.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Causality: SNAr reactions on chloro-pyridines often require thermal energy to overcome the activation barrier, even with a reactive fluoride source.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup & Quench: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice and saturated NaHCO₃ solution (100 mL). Causality: This step quenches any remaining reactive fluoride and neutralizes the acidic HF.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Causality: Washing removes residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-fluoro-5-nitropyridine.

Protocol 5.2: SN2 Fluorination of Octyl Tosylate

This protocol demonstrates the displacement of a tosylate leaving group from a primary alkyl chain.

Materials:

-

Octyl tosylate (1.0 equiv)

-

Tetraethylammonium fluoride tetrahydrofluoride (2.0 equiv)

-

Anhydrous Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry flask equipped with a stir bar and nitrogen inlet, add octyl tosylate (e.g., 1.00 g, 3.52 mmol).

-

Solvent Addition: Add anhydrous acetonitrile (15 mL).

-

Reagent Addition: Slowly add Et₄NF·4HF (e.g., 1.61 g, 7.04 mmol, 2.0 equiv) at room temperature. Causality: A slight excess of the fluoride source ensures the reaction goes to completion.

-

Reaction: Heat the mixture to 70 °C and stir for 12-18 hours. Causality: SN2 reactions on primary sulfonates are generally slower than activated SNAr and benefit from moderate heating.

-

Monitoring: Monitor the disappearance of the starting material by GC-MS or TLC.

-

Workup & Quench: Cool the reaction to room temperature and quench by pouring into saturated NaHCO₃ solution (50 mL).

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic layers and wash with water (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic phase over MgSO₄, filter, and carefully concentrate the solution at low temperature and pressure to obtain 1-fluorooctane. Causality: The product is volatile, so care must be taken during solvent removal.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient temperature. 2. Deactivated substrate. 3. Water in the reaction. | 1. Increase reaction temperature incrementally. 2. Confirm substrate is sufficiently activated (for SNAr). 3. Ensure use of anhydrous solvent and inert atmosphere. |

| Elimination Side Products | 1. Substrate is a secondary or sterically hindered primary halide/sulfonate. 2. Reaction temperature is too high. | 1. Use a less basic fluoride source if possible. 2. Lower the reaction temperature and increase the reaction time. |

| Substrate Decomposition | 1. Substrate is sensitive to the acidic (HF) nature of the reagent. 2. Reaction temperature is too high. | 1. Add a non-nucleophilic, hindered base (e.g., 2,6-lutidine) to scavenge excess acid. 2. Reduce the reaction temperature. |

| Difficult Purification | 1. Residual high-boiling solvent (e.g., DMSO). | 1. Perform multiple aqueous washes during workup to thoroughly remove the solvent before chromatography. |

Conclusion

Tetraethylammonium fluoride tetrahydrofluoride is a potent and convenient liquid reagent for nucleophilic fluorination reactions. Its moderated basicity and high reactivity make it a valuable tool for synthesizing fluorinated compounds, particularly when traditional solid fluoride sources prove ineffective or when the high basicity of anhydrous reagents leads to undesirable side reactions. However, its utility is inextricably linked to its severe toxicity and corrosivity. Adherence to stringent safety protocols is not merely recommended but is absolutely essential for the safe and effective use of this reagent in the laboratory.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

DiMagno, S. G., & Sun, H. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(11), 2634-2644. [Link]

-

PubChem. (n.d.). Tetraethylammonium Fluoride Tetrahydrofluoride. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050–2051. [Link]

-

Kim, D. W., Jeong, H.-J., Lim, S. T., & Sohn, M.-H. (2008). Tetrabutylammonium Tetra(tert-Butyl Alcohol)-Coordinated Fluoride as a Facile Fluoride Source. Angewandte Chemie International Edition, 47(45), 8793-8796. [Link]

-

Ponomarenko, M. V., et al. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Organic Process Research & Development, 25(5), 1237–1243. [Link]

-

Zhang, Z., et al. (2023). Nucleophilic Radiofluorination Using Tri-tert-Butanol Ammonium as a Bifunctional Organocatalyst: Mechanism and Energetics. Molecules, 28(13), 5099. [Link]

-

Mossine, A. V., et al. (2020). A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry. Scientific Reports, 10(1), 6825. [Link]

-

Al-Kaysi, R. O., et al. (2021). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C–F Bond-Forming Reactions and as a Base. Molecules, 27(1), 233. [Link]

-

Bruns, S., & Haufe, G. (2014). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. The Journal of Organic Chemistry, 79(11), 5036–5045. [Link]

-

PubChem. (n.d.). Tetramethylammonium fluoride. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Sun, H., & DiMagno, S. G. (2007). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. Angewandte Chemie International Edition, 45(17), 2720-2725. [Link]

-

Kvíčala, J., et al. (2021). Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents. Organic & Biomolecular Chemistry, 19(2), 346-356. [Link]

-

Das, P., & Török, B. (2025). FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. Current Medicinal Chemistry, 32. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Tetraethylammonium Fluoride Tetrahydrofluoride | C8H24F5N | CID 11790998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetraethylammonium Fluoride Tetrahydrofluoride | 145826-81-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sta.wuxiapptec.com [sta.wuxiapptec.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

Application Notes and Protocols: Tetraethylammonium Fluoride Tetrahydrofluoride in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of the applications of tetraethylammonium fluoride tetrahydrofluoride (Et₄NF·4HF) in modern organic synthesis. While specific literature on Et₄NF·4HF is emerging, its utility can be understood within the broader context of tetraalkylammonium polyhydrofluorides. These reagents serve as versatile and milder alternatives to anhydrous or hydrated tetraalkylammonium fluorides for key transformations such as nucleophilic fluorination and the deprotection of silyl ethers. This document elucidates the underlying chemical principles, provides detailed protocols for representative applications, and discusses the practical advantages of employing Et₄NF·4HF and related reagents in complex synthetic routes, particularly in the development of pharmaceuticals and advanced materials.

Introduction: The Role of Fluoride in Organic Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated pharmaceuticals, agrochemicals, and materials. A primary challenge in organofluorine chemistry is the controlled and selective introduction of the fluoride ion. Tetraalkylammonium fluorides, such as tetrabutylammonium fluoride (TBAF), are widely used due to their solubility in organic solvents, which enhances the nucleophilicity of the "naked" fluoride ion.[1] However, the high basicity and hygroscopic nature of anhydrous tetraalkylammonium fluorides can lead to side reactions and require stringent reaction conditions.

Tetraethylammonium fluoride tetrahydrofluoride (Et₄NF·4HF) belongs to the class of tetraalkylammonium polyhydrofluorides. These reagents are complexes of a tetraalkylammonium fluoride with multiple equivalents of hydrogen fluoride. The presence of excess HF moderates the basicity and nucleophilicity of the fluoride ion, making these reagents particularly suitable for reactions involving acid-sensitive substrates or when a more controlled delivery of fluoride is required.[2]

Physicochemical Properties and Handling of Et₄NF·4HF

Tetraethylammonium fluoride tetrahydrofluoride is commercially available as a colorless to light yellow liquid.[3] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 145826-81-9 | [4] |

| Molecular Formula | C₈H₂₄F₅N | [4] |

| Molecular Weight | 229.27 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | |

| Storage | Store under inert gas, sensitive to air and moisture |

Safety and Handling:

Tetraethylammonium fluoride tetrahydrofluoride is a corrosive and toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[6] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[6] Due to its corrosive nature towards glass, it should be handled and stored in plastic containers (e.g., PFA bottles).

Core Applications in Organic Synthesis

The reactivity of Et₄NF·4HF is primarily driven by the fluoride ion, which can act as both a nucleophile and a base. The presence of hydrogen fluoride molecules modulates this reactivity, making it a "mild" fluorinating and deprotecting agent.

Nucleophilic Fluorination

Nucleophilic fluorination is a fundamental method for the formation of carbon-fluorine bonds. Tetraalkylammonium polyhydrofluorides can serve as effective fluoride sources for the displacement of leaving groups such as halides, tosylates, and mesylates.

Mechanism of Nucleophilic Fluorination:

The reaction typically proceeds via an Sₙ2 mechanism, where the fluoride ion attacks the electrophilic carbon, displacing the leaving group. The tetraethylammonium cation helps to solubilize the fluoride species in organic solvents. The hydrogen fluoride molecules in Et₄NF·4HF can also play a role in activating the leaving group through hydrogen bonding.

Figure 1: General mechanism for nucleophilic fluorination.

Protocol: Nucleophilic Fluorination of an Alkyl Halide

This protocol is a representative example based on the general reactivity of tetraalkylammonium polyhydrofluorides.[7]

Materials:

-

Alkyl halide (e.g., 1-bromooctane) (1.0 equiv)

-

Tetraethylammonium fluoride tetrahydrofluoride (1.5 equiv)

-

Anhydrous acetonitrile (MeCN)

-

Plastic reaction vessel (e.g., PFA or polypropylene)

-

Stir bar

Procedure:

-

To a plastic reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the alkyl halide and anhydrous acetonitrile.

-

With stirring, add the tetraethylammonium fluoride tetrahydrofluoride at room temperature.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring it into a stirred mixture of saturated aqueous sodium bicarbonate and diethyl ether. Caution: Gas evolution may occur.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl fluoride.

Desilylation of Silyl Ethers

Silyl ethers are common protecting groups for alcohols in multi-step organic synthesis due to their ease of installation and tunable stability.[8] Fluoride ions are highly effective for the cleavage of the silicon-oxygen bond due to the high strength of the silicon-fluorine bond that is formed.

Causality in Desilylation:

The high affinity of fluoride for silicon is the thermodynamic driving force for the desilylation reaction. Et₄NF·4HF is a particularly useful reagent for the deprotection of silyl ethers on substrates that are sensitive to basic conditions, where anhydrous TBAF might cause undesired side reactions. The acidic nature of the polyhydrofluoride can help to neutralize the resulting alkoxide, preventing base-catalyzed decomposition or epimerization.

Figure 2: Mechanism of fluoride-mediated desilylation.

Protocol: Deprotection of a tert-Butyldimethylsilyl (TBS) Ether

This protocol is adapted from general procedures for fluoride-mediated desilylation.[8][9]

Materials:

-

TBS-protected alcohol (1.0 equiv)

-

Tetraethylammonium fluoride tetrahydrofluoride (1.2 equiv)

-

Tetrahydrofuran (THF)

-

Round-bottom flask

-

Stir bar

Procedure:

-

Dissolve the TBS-protected alcohol in THF in a round-bottom flask.

-

Add the tetraethylammonium fluoride tetrahydrofluoride to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-4 hours at room temperature.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Comparative Data for Desilylation Reagents:

| Reagent | Typical Conditions | Advantages | Disadvantages |

| TBAF (anhydrous) | THF, 0 °C to rt | High reactivity, fast reactions | Highly basic, hygroscopic, can cause side reactions |

| TBAF·3H₂O | THF, rt | Less basic than anhydrous form | Water can interfere with some reactions[1][10] |

| Et₄NF·4HF | THF or MeCN, rt | Mild, less basic, suitable for acid-sensitive substrates | Slower reaction times compared to anhydrous TBAF |

| HF-Pyridine | THF/Pyridine, 0 °C to rt | Acidic conditions, good for base-sensitive substrates | Highly corrosive, requires plasticware[11] |

Field-Proven Insights and Experimental Choices

-

Solvent Choice: Aprotic solvents such as THF and acetonitrile are commonly used for reactions with Et₄NF·4HF to ensure good solubility of the reagent and substrate.

-

Stoichiometry: A slight excess of the reagent (1.2-1.5 equivalents) is typically sufficient for complete conversion. Larger excesses are generally not required and can complicate purification.

-

Temperature Control: While many desilylation reactions proceed at room temperature, nucleophilic fluorinations often require heating to achieve a reasonable reaction rate, especially with less reactive substrates.

-

Work-up Procedure: A mild aqueous work-up is crucial to quench the reaction and remove the fluoride salts. The choice of quenching agent (e.g., saturated NaHCO₃ or NH₄Cl) should be tailored to the stability of the product.

Conclusion

Tetraethylammonium fluoride tetrahydrofluoride is a valuable reagent in the synthetic organic chemist's toolbox. As a member of the tetraalkylammonium polyhydrofluoride family, it offers a milder and less basic source of nucleophilic fluoride compared to its anhydrous counterparts. This makes it particularly well-suited for the fluorination and desilylation of substrates bearing sensitive functional groups. While the body of literature specifically detailing the applications of Et₄NF·4HF is still growing, its utility can be confidently inferred from the well-established chemistry of related reagents. As the demand for complex fluorinated molecules continues to rise, the application of such tunable and selective fluorinating agents is expected to become increasingly important.

References

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Sun, H., & DiMagno, S. G. (2007). Anhydrous Tetrabutylammonium Fluoride. Inorganic Syntheses, 35, 83-87.

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.

- Sigma-Aldrich.

- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031-1069.

- Landini, D., & Penso, M. (1990). A new, mild, and selective method for the synthesis of alkyl fluorides in aprotic solvents. The Journal of Organic Chemistry, 55(18), 5336-5338.

-

PubChem. Tetraethylammonium fluoride tetrahydrofluoride. [Link]

- Hogrefe, R. I., McCaffrey, A. P., Borozdina, L. U., & McCampbell, E. S. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Nucleic acids research, 21(20), 4739–4741.

- ChemScene. Tetraethylammonium (fluoride tetrahydrofluoride)

- M&D Chems. Tetraethylammonium (fluoride tetrahydrofluoride).

- Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 99(1), 223-264.

- TCI Chemicals.

-

PubChem. Tetraethylammonium fluoride tetrahydrofluoride. [Link]

- MedChemExpress. Tetraethylammonium (fluoride tetrahydrofluoride).

-

PubChem. Compound Summary for CID 11790998. [Link]

-

ChemSrc. Fluorine reagent Chemical Product Catalog. [Link]

- Gelest. Deprotection of Silyl Ethers.

- Christe, K. O., Wilson, W. W., Hegge, J., Boatz, J. A., & Prakash, G. K. S. (1995). On the Nature of "Anhydrous" Tetrabutylammonium Fluoride. Angewandte Chemie International Edition in English, 34(18), 2044-2046.

- Santa Cruz Biotechnology, Inc. Tetraethylammonium Fluoride Tetrahydrofluoride.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Non-Aqueous Binary and Ternary nHF·Base Fluoride Reagents: Characterization of Structure, Properties, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Tetraethylammonium Fluoride Tetrahydrofluoride | C8H24F5N | CID 11790998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Category of chemicals: Fluorine reagent - chemBlink [chemblink.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Tetraethylammonium Fluoride Tetrahydrofluoride (Et₄NF·4HF)

For: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Reactive "Naked" Fluoride

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine can dramatically alter a molecule's bioavailability, metabolic stability, and binding affinity.[1] Nucleophilic fluorination, the direct introduction of a fluoride ion, is one of the most atom-economical methods to form a C-F bond. However, the fluoride anion presents a fundamental challenge: in its common inorganic salt forms (e.g., KF, CsF), its high lattice energy renders it poorly soluble in organic solvents, and its high charge density means it is strongly solvated and deactivated by any protic species, including residual water.[2]

To overcome these hurdles, chemists have turned to quaternary ammonium fluorides, such as tetraethylammonium fluoride. The large, non-polar cation helps to break up the crystal lattice and provides a more soluble, reactive source of the fluoride anion—often termed "naked" fluoride.[2] This application note provides a detailed guide to the experimental setup and use of Tetraethylammonium Fluoride Tetrahydrofluoride (Et₄NF·4HF) , a convenient liquid source of fluoride. While detailed literature on this specific complex is sparse, the principles of its application are well-established through extensive studies of its close analogs, tetramethylammonium fluoride (TMAF) and tetrabutylammonium fluoride (TBAF).[2][3] This guide will leverage the deep mechanistic understanding of these related reagents to provide robust protocols and field-proven insights for the successful application of Et₄NF·4HF.

Understanding the Reagent: Beyond the Formula

Tetraethylammonium fluoride tetrahydrofluoride is a complex of tetraethylammonium fluoride with four equivalents of hydrogen fluoride. This formulation renders it a liquid at room temperature, which can simplify handling compared to hygroscopic solid fluoride sources. However, it is crucial to understand that the presence of HF significantly modulates the reactivity of the fluoride ion. The active fluorinating species is the fluoride anion (F⁻), but in this complex, it exists in equilibrium with bifluoride (HF₂⁻) and higher hydrogen-bonded fluoride aggregates.

For many applications, particularly those requiring high nucleophilicity like SNAr reactions on deactivated aromatic rings, the presence of these hydrogen bonds is detrimental. The most potent form of the reagent is anhydrous tetraalkylammonium fluoride.[1][3] Therefore, a critical aspect of using Et₄NF·4HF often involves azeotropic drying to remove the associated HF and any residual water to generate the highly reactive, anhydrous form in situ.

Physicochemical Properties Comparison

The choice of a quaternary ammonium fluoride can be influenced by its physical properties. Below is a comparison of the subject reagent with its more extensively studied methyl analog.

| Property | Tetraethylammonium Fluoride Tetrahydrofluoride | Tetramethylammonium Fluoride (Anhydrous) |

| CAS Number | 145826-81-9 | 75-58-1 |

| Molecular Formula | C₈H₂₀FN·4HF | (CH₃)₄NF |

| Molecular Weight | 229.28 g/mol | 93.17 g/mol |

| Appearance | Colorless to light yellow clear liquid[4] | White hygroscopic crystalline solid[2] |

| Key Feature | Liquid form, easier to handle initially | Thermally stable (decomposes at 160-170 °C)[2] |

Core Principle: The "Naked" Fluoride and Solvent Effects

The reactivity of a tetraalkylammonium fluoride is dictated by the "nakedness" of the fluoride anion. This is not an absolute state but a spectrum influenced by the cation, the presence of water or HF, and the choice of solvent. A larger, more diffuse cation like tetrabutylammonium is generally better at shielding the fluoride's charge than the smaller tetramethylammonium, leading to higher reactivity. Tetraethylammonium falls in between, offering a balance of reactivity and handling properties.

The solvent plays a paramount role in modulating this reactivity.

-

Protic Solvents (e.g., alcohols, water): Form strong hydrogen bonds with the fluoride anion, severely diminishing its nucleophilicity.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Are the preferred choice. They can dissolve the salt while only weakly solvating the anion, leaving it highly reactive. In these solvents, the reagent often exists as a "contact ion pair," which has been shown to be a highly effective state for nucleophilic substitution.[2]

Caption: The activation and solvent-dependent reactivity of tetraethylammonium fluoride.

Safety First: Handling Protocols

Tetraethylammonium fluoride tetrahydrofluoride is a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood.

-

Toxicity: The compound is fatal if swallowed, inhaled, or in contact with skin. It causes severe skin burns and eye damage.[4][5][6]

-

Corrosivity: It is corrosive to metals and glass. All manipulations should be performed using plastic labware (e.g., Teflon, polyethylene) to avoid etching.[4][5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or neoprene are recommended), a lab coat, and chemical splash goggles with a face shield.[5]

-

In Case of Exposure:

-

Skin: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. Contaminated clothing must be removed immediately.[5]

-

Eyes: Immediately flush with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[5]

-

Inhalation: Move to fresh air immediately. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

Application Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol details a general procedure for the fluorination of an electron-deficient aromatic or heteroaromatic chloride or nitro-compound, a common application for this class of reagents.[1] The key to success is the rigorous exclusion of water.

Part 1: Preparation of Anhydrous Tetraethylammonium Fluoride Solution

This step is critical for activating the reagent. The goal is to azeotropically remove the associated HF and any water.

Materials:

-

Tetraethylammonium fluoride tetrahydrofluoride (Et₄NF·4HF)

-

Anhydrous toluene or anhydrous acetonitrile

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

-

Three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap (if using toluene), a reflux condenser, and a nitrogen/argon inlet.

-

Heat source (heating mantle)

Procedure:

-

Setup: Assemble the glassware and flame-dry under vacuum or dry in an oven overnight. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar).

-

Charging the Flask: In the flask, combine Et₄NF·4HF with anhydrous toluene (approx. 10-20 mL per 1 g of reagent).

-

Azeotropic Distillation: Heat the mixture to reflux. Toluene will form an azeotrope with water and HF, which will be collected in the Dean-Stark trap. Continue the distillation until no more water/HF is collected.

-

Solvent Exchange: Allow the mixture to cool slightly. Carefully remove the toluene under reduced pressure.

-

Final Formulation: Introduce the desired anhydrous polar aprotic solvent (e.g., DMF) via cannula to the flask to dissolve the resulting anhydrous Et₄NF, creating a stock solution of a known concentration (e.g., 0.5 M). This solution should be used immediately or stored under an inert atmosphere for a short period.

Part 2: SNAr Fluorination Reaction

Materials:

-

Anhydrous solution of Et₄NF in DMF (from Part 1)

-

Electron-deficient substrate (e.g., 2,4-dinitrochlorobenzene, 2-chloropyridine)

-

Anhydrous reaction vial with a stir bar and a septum cap

-

Inert gas supply

Procedure:

-

Substrate Preparation: To the oven-dried reaction vial, add the aromatic substrate (1.0 equiv).

-

Reaction Initiation: Purge the vial with inert gas. Using a syringe, add the anhydrous solution of Et₄NF in DMF (typically 1.5 - 2.0 equiv).

-

Reaction Conditions: Stir the reaction mixture at room temperature. Reaction times can vary significantly based on the substrate's reactivity (from 1 to 48 hours).[1]

-